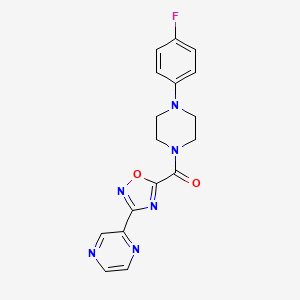![molecular formula C17H15N5O2 B2675362 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797085-44-9](/img/structure/B2675362.png)
3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are known for their biological activity as tyrosine kinase inhibitors . They have been proposed for the treatment of various conditions including bone disorders, autism, HCV replication, and prevention of sudden cardiac death .
Synthesis Analysis
A general synthetic methodology for the synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, which are similar to the compound , involves reacting a 2-aryl-substituted acrylate with the corresponding 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This results in pyrido[2,3-d]pyrimidines with an aryl substituent at position C6 .
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- A study by Li et al. (2013) detailed the synthesis of quinazolin-4(3H)-ones via amidine N-arylation. This method was found applicable for the syntheses of substituted quinazolin-4(3H)-ones, which are important in organic chemistry for constructing complex molecular structures (Li et al., 2013).
Role in Medicinal Chemistry and Pharmacology :
- Tsibizova et al. (2021) investigated new quinazoline derivatives, including quinazolin-4(3H)-ones, for their immunotropic activity in mice. These compounds showed a corrective action on proliferation processes in immunocompetent organs, highlighting their potential in medicinal applications (Tsibizova et al., 2021).
Potential in Antimicrobial and Antifungal Applications :
- Al-Juboori (2020) synthesized novel pyrimidine derivatives, including dihydropyrimidinones, and tested their antibacterial and antifungal activities. This study highlights the potential use of such compounds in developing new antimicrobial agents (Al-Juboori, 2020).
Advancements in Chemical Synthesis Techniques :
- Őrfi et al. (2004) reviewed efficient synthetic methods of quinazolin-4-ones, noting their importance as key intermediates in the development of various drugs. The paper emphasizes the role of these compounds in the synthesis of drugs for proliferative diseases (Őrfi et al., 2004).
Exploration of New Chemical Structures :
- Kumar et al. (2011) synthesized a series of quinazoline-4(3H)-ones and tested their antibacterial and antioxidant potential. This research contributes to the understanding of the chemical and biological properties of these compounds (Kumar et al., 2011).
Potential Anticancer Applications :
- Mulakayala et al. (2012) synthesized 2-aryl quinazolin-4(3H)-ones and evaluated their potential as anticancer agents. The study provides insights into the therapeutic applications of these compounds in oncology (Mulakayala et al., 2012).
properties
IUPAC Name |
3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQGDLMWNHBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2675280.png)
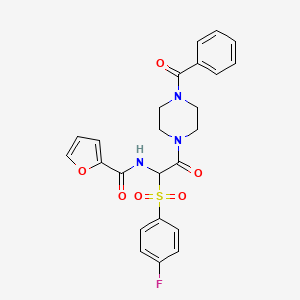
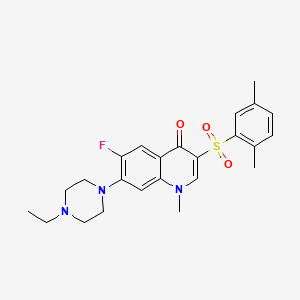
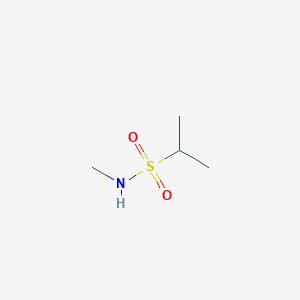
![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)
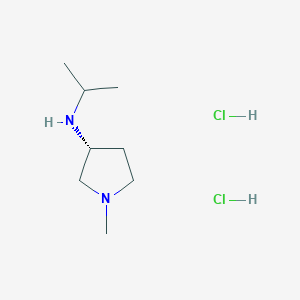
![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)
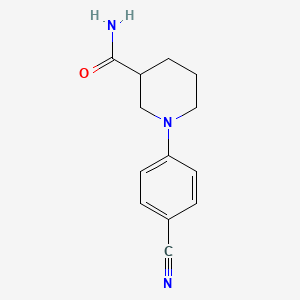
![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)
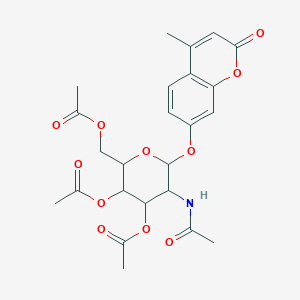

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]](/img/structure/B2675301.png)
